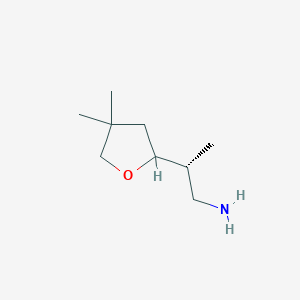
(2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a chemical compound that has been widely used in scientific research applications. It is a chiral amine that has been synthesized using various methods. The compound has been found to exhibit biochemical and physiological effects, making it useful in the study of different biological processes.
Wirkmechanismus
The mechanism of action of ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the uptake of neurotransmitters such as dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, leading to improved cognitive function. The compound has also been found to inhibit the growth of various microorganisms, making it useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in lab experiments is its high enantiomeric purity, which allows for the study of chiral biological systems. However, the compound is relatively expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. One direction is the development of new drugs based on the compound's mechanism of action. Another direction is the study of the compound's effects on different biological systems, such as the immune system and the cardiovascular system. Additionally, the synthesis of new derivatives of ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a chiral amine that has been widely used in scientific research applications. The compound has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects. While the compound has limitations in terms of cost, its high enantiomeric purity makes it useful in the study of chiral biological systems. There are several future directions for the study of ((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, including the development of new drugs and the study of the compound's effects on different biological systems.
Synthesemethoden
((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine can be synthesized using various methods. One of the most common methods is the reductive amination of 4,4-Dimethyloxolan-2-one with (R)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction yields the desired product with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
((2R)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been widely used in scientific research applications. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. The compound has also been used in the study of neurotransmitter release and uptake, making it useful in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

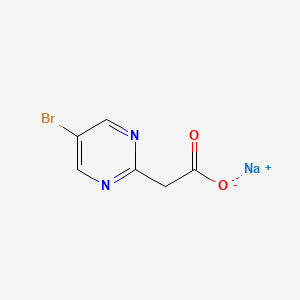
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)
![3-[(2-Hydroxyethyl)amino]propanenitrile (C2H2O4)](/img/structure/B2685758.png)


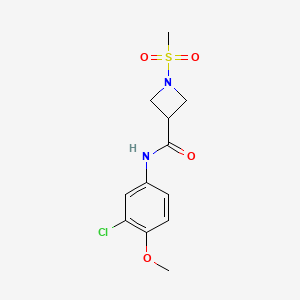
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2685763.png)
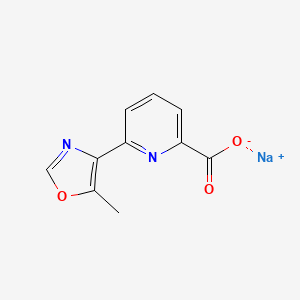
![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)
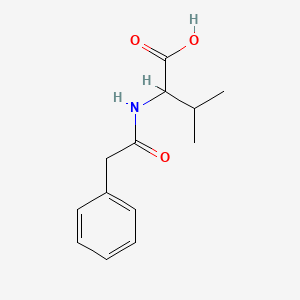
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)

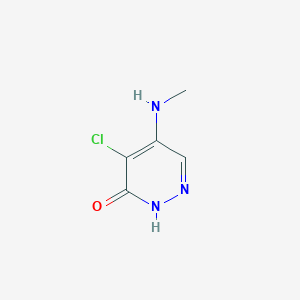
![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)